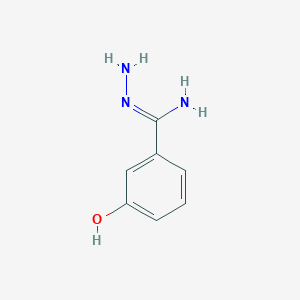
diazo-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazo compounds are a class of organic compounds that contain two linked nitrogen atoms at the terminal position . They are described by the general structural formula R2C=N+=N− . The simplest example of a diazo compound is diazomethane, CH2N2 . They are valuable reagents in organic synthesis due to their diverse and rich chemical properties .
Synthesis Analysis
Diazo compounds can be synthesized from alpha-acceptor-substituted primary aliphatic amines R-CH2-NH2 (R = COOR, CN, CHO, COR) that react with nitrous acid to generate the diazo compound . Other methods include reactions between an acyl halide and diazomethane , and diazo transfer where certain carbon acids react with tosyl azide in the presence of a weak base .
Molecular Structure Analysis
The electronic structure of diazo compounds is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms, along with an orthogonal π system with electron density delocalized over only the terminal nitrogen atoms .
Chemical Reactions Analysis
Diazo compounds have unique and surprisingly diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . They are mainly used in cyclopropanation reactions, insertions into C-H and X-H bonds, the Wol rearrangement, and transformations related to rearrangements of ylides generated via the addition of carbene intermediates to the lone pair of a heteroatom .
Physical and Chemical Properties Analysis
Diazo compounds are highly reactive and easily available, making them suitable for various transformations . Some of the most stable diazo compounds are α-diazo-β-diketones and α-diazo-β-diesters, in which the electron density is further delocalized into an electron-withdrawing carbonyl group .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of new sustainable reactions and protocols is essential to fulfill the growing demands of every branch of organic chemistry for greener synthetic methodologies . In this context, the use of visible light as the only source of energy is highly appealing . Since diazo compounds are valuable reagents in organic synthesis, their transformations realized in a sustainable manner are of interest . High reactivity and easy availability make them suitable for solar-driven transformations . Indeed, photochemical reactions of diazo compounds have recently proven a valuable alternative to transition metal catalysis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of diazo-2 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the preparation of a diazonium salt, which is then coupled with an aromatic compound to form the desired product.", "Starting Materials": [ "Aniline", "Nitrous acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium ethoxide", "Ethyl chloroformate", "Sodium azide", "Sodium nitrite" ], "Reaction": [ "Step 1: Nitrosation of aniline with nitrous acid in the presence of hydrochloric acid to form the diazonium salt.", "Step 2: Preparation of ethyl diazoacetate by reacting sodium ethoxide with ethyl chloroformate.", "Step 3: Diazotization of ethyl diazoacetate with sodium nitrite in the presence of hydrochloric acid to form an intermediate diazo compound.", "Step 4: Reaction of the intermediate diazo compound with sodium azide to form the final product, diazo-2." ] } | |
Numéro CAS |
124029-65-8 |
Formule moléculaire |
C31H52O11 |
Poids moléculaire |
0 |
Synonymes |
diazo-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B1168069.png)

